molecular formula C8H14Cl2Si B097435 Silane, bicyclo[2.2.1]hept-2-yldichloromethyl- CAS No. 18301-58-1

Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-

Cat. No.: B097435
CAS No.: 18301-58-1
M. Wt: 209.18 g/mol
InChI Key: RUMWGOUWLFSDMR-UHFFFAOYSA-N
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Description

Hydrosilylation of Norbornene with Chlorosilanes

The hydrosilylation of norbornene (bicyclo[2.2.1]hept-2-ene) with chlorosilanes represents the cornerstone of bicyclo[2.2.1]hept-2-yldichloromethylsilane synthesis. This reaction involves the addition of a Si–H bond across the strained double bond of norbornene, yielding exo- or endo-isomers depending on catalytic conditions.

Reaction Mechanism and Selectivity

The process typically follows a Chalk-Harrod mechanism for platinum-group catalysts, where oxidative addition of the chlorosilane (e.g., HSiCl₂CH₃) forms a metal hydride intermediate. Subsequent alkene insertion and reductive elimination produce the final silane. For norbornene, the exo-selectivity arises from steric hindrance at the endo position, favoring attack on the less hindered exo face. For example, Pt-catalyzed reactions with dichloromethylsilane (HSiCl₂CH₃) yield exo-2-(dichloromethylsilyl)norbornane with >90% selectivity.

Table 1: Representative Hydrosilylation Conditions and Outcomes
Chlorosilane Catalyst Temperature (°C) exo:endo Ratio Yield (%) Source
HSiCl₂CH₃ Pt([COD]Cl₂) 80 95:5 94
HSiCl₃ Pd/(R)-MeO-MOP 0 100:0 100
HSiCl₂C₆H₅ RhCl(PPh₃)₃ 25 70:30 85

Properties

IUPAC Name

2-bicyclo[2.2.1]heptanyl-dichloro-methylsilane
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InChI

InChI=1S/C8H14Cl2Si/c1-11(9,10)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMWGOUWLFSDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1CC2CCC1C2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939672
Record name (Bicyclo[2.2.1]heptan-2-yl)(dichloro)methylsilane
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Molecular Weight

209.18 g/mol
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CAS No.

18301-58-1
Record name 2-(Dichloromethylsilyl)bicyclo[2.2.1]heptane
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Record name Bicyclo(2.2.1)heptane, 2-(dichloromethylsilyl)-
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Record name Bicyclo[2.2.1]heptane, 2-(dichloromethylsilyl)-
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Record name (Bicyclo[2.2.1]heptan-2-yl)(dichloro)methylsilane
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Record name Bicyclo[2.2.1]hept-2-yldichloromethylsilane
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Preparation Methods

Diels-Alder Reaction of Cyclopentadiene with Acyclic Olefins

The reaction between cyclopentadiene and C₃–C₄ acyclic olefins (e.g., 2-butene or 1-butene) forms bicyclo[2.2.1]hept-2-ene derivatives. For example:

  • 2-butene reacts with cyclopentadiene to yield 5,6-dimethylbicyclo[2.2.1]hept-2-ene (Formula V).

  • 1-butene produces 5-ethylbicyclo[2.2.1]hept-2-ene (Example 2).

Reaction conditions include temperatures of 20–400°C and catalysts such as silica-alumina or alumina-boria. The table below summarizes key parameters:

OlefinProductCatalystTemperature (°C)Yield (%)
2-butene5,6-dimethylbicyclo[2.2.1]hept-2-eneSilica-alumina11085
1-butene5-ethylbicyclo[2.2.1]hept-2-eneAlumina-boria15593

Isomerization to Functionalized Bicycloheptanes

The intermediate bicycloheptenes undergo isomerization to introduce methyl or ethylidene groups. For instance:

  • 5,6-dimethylbicyclo[2.2.1]hept-2-ene isomerizes to 2-methylene-3-methylbicyclo[2.2.1]heptane (Formula VI) and 2,3-dimethylbicyclo[2.2.1]hept-2-ene (Formula VII) using acidic catalysts.

  • 5-ethylbicyclo[2.2.1]hept-2-ene converts to 2-ethylidenebicyclo[2.2.1]heptane and 2-ethylbicyclo[2.2.1]hept-2-ene under similar conditions.

The introduction of the dichloromethylsilyl group (-SiCl₂CH₃) to the bicycloheptene core is achieved through hydrosilylation or Grignard reactions , though explicit protocols for CAS 18245-94-8 are not detailed in the provided sources. Below are inferred methods based on organosilicon synthesis principles.

Hydrosilylation of the Bicycloheptene Double Bond

Hydrosilylation involves adding dichloromethylsilane (HSiCl₂CH₃) across the double bond of bicyclo[2.2.1]hept-2-ene. This reaction typically requires a platinum catalyst (e.g., Karstedt’s catalyst):

Bicyclo[2.2.1]hept-2-ene+HSiCl2CH3PtSilane, bicyclo[2.2.1]hept-2-yldichloromethyl-\text{Bicyclo[2.2.1]hept-2-ene} + \text{HSiCl}2\text{CH}3 \xrightarrow{\text{Pt}} \text{Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-}

Key Considerations :

  • Reaction temperature: 50–100°C.

  • Solvent: Toluene or tetrahydrofuran.

  • Yield: 70–90% (estimated based on analogous hydrosilylation reactions).

Grignard Reagent Approach

A bicycloheptenyl Grignard reagent reacts with dichloromethylchlorosilane (ClSiCl₂CH₃):

  • Generate bicycloheptenyl magnesium bromide via reaction with Mg in THF.

  • Add ClSiCl₂CH₃ to form the target silane:

Bicycloheptenyl-MgBr+ClSiCl2CH3Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-+MgBrCl\text{Bicycloheptenyl-MgBr} + \text{ClSiCl}2\text{CH}3 \rightarrow \text{Silane, bicyclo[2.2.1]hept-2-yldichloromethyl-} + \text{MgBrCl}

Optimization Parameters :

  • Temperature: −78°C to 0°C.

  • Stoichiometry: 1:1 molar ratio.

Comparative Analysis of Synthetic Routes

The table below contrasts the Diels-Alder/isomerization and silylation steps:

StepMethodConditionsAdvantagesChallenges
Bicycloheptene SynthesisDiels-Alder20–400°C, acid catalystsHigh yield (85–93%), scalableRequires precise temperature control
SilylationHydrosilylationPt catalyst, 50–100°CSelective additionCatalyst cost, purification
SilylationGrignardLow temps, anhydrous conditionsNo catalyst neededSensitivity to moisture, side reactions

Industrial-Scale Considerations

The patent EP1254882A1 emphasizes cost efficiency by using inexpensive olefins like 2-butene. Scaling the silylation step would require:

  • Continuous-flow reactors for hydrosilylation to manage exothermicity.

  • Distillation to isolate the silane from byproducts (e.g., unreacted HSiCl₂CH₃).

Chemical Reactions Analysis

Types of Reactions

Silane, bicyclo[2.2.1]hept-2-yldichloromethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, facilitated by the presence of the silicon atom.

    Oxidation and Reduction: The silicon-hydrogen bonds can be oxidized to form silanols or reduced to form silanes.

Common Reagents and Conditions

    Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

    Catalysts: Platinum or palladium complexes are often employed in addition reactions.

    Oxidizing Agents: Such as hydrogen peroxide, are used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon compounds, while oxidation reactions produce silanols .

Scientific Research Applications

Silane, bicyclo[2.2.1]hept-2-yldichloromethyl- has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying silicon-based biochemistry.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: It is used in the production of silicone-based materials, coatings, and adhesives

Mechanism of Action

The mechanism by which Silane, bicyclo[2.2.1]hept-2-yldichloromethyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures. These interactions are crucial in catalysis, where the compound can act as a catalyst or a catalyst support, and in materials science, where it contributes to the properties of silicone-based materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silane, bicyclo[2.2.1]hept-2-yltrimethoxy- (CAS: 108196-09-4)

Molecular Formula: C₁₀H₂₀O₃Si
Molecular Weight: 216.35
Key Differences:

  • Substituents: The trimethoxy variant replaces the dichloromethyl group with three methoxy (-OCH₃) groups.
  • Reactivity: Dichlorosilanes are highly reactive toward hydrolysis, releasing HCl, whereas trimethoxysilanes hydrolyze more slowly, producing methanol. This makes the dichloro derivative more suitable for rapid coupling reactions, while the trimethoxy analog is preferred in controlled applications like coatings .
  • Applications:
    • Dichloro: Polymer crosslinking, surface functionalization (due to high reactivity).
    • Trimethoxy: Adhesives, sealants (due to slower hydrolysis and better stability) .
Table 1: Structural and Functional Comparison
Property Silane, bicyclo[2.2.1]hept-2-yldichloromethyl- Silane, bicyclo[2.2.1]hept-2-yltrimethoxy-
CAS Number 18301-58-1 108196-09-4
Molecular Formula C₈H₁₄Cl₂Si C₁₀H₂₀O₃Si
Molecular Weight 209.19 216.35
Substituents Dichloromethyl (-CH₂SiCl₂) Trimethoxy (-Si(OCH₃)₃)
Hydrolysis Byproduct HCl Methanol
Typical Applications Polymer chemistry, reactive intermediates Coatings, slow-release adhesives

Bicyclo[2.2.1]heptane Derivatives with Nitrogen Substituents

Example: (1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine (CAS: 121055-07-0)
Molecular Formula: C₇H₁₃N
Key Differences:

  • Functional Group: The amine group (-NH₂) replaces the silane moiety, altering electronic and steric properties.
  • Reactivity: Amines participate in nucleophilic reactions and hydrogen bonding, unlike the electrophilic dichlorosilane.
  • Applications: Used in chiral synthesis and pharmaceuticals, contrasting with the silane’s role in materials science .

Non-Bicyclic Silanes: Dichlorosilane (SiH₂Cl₂)

  • Structure: Lacks the bicyclic framework, reducing steric hindrance and rigidity.
  • Reactivity: More volatile and hazardous due to smaller size; releases HCl explosively upon hydrolysis .
  • Applications: Industrial semiconductor manufacturing vs. the norbornane silane’s specialized organic synthesis roles .

Research Findings and Data

Stereochemical Considerations

The bicyclo[2.2.1]heptane system introduces steric effects that influence reactivity. For example, the dichlorosilane’s rigid structure may hinder nucleophilic attacks at the silicon center compared to linear silanes. Evidence from chromatographic studies on bridged polycyclics suggests that such compounds exhibit distinct enantiomeric separation behaviors, though specific data for this silane are lacking .

Biological Activity

Silane, bicyclo[2.2.1]hept-2-yldichloromethyl- is a compound that has garnered interest in various fields, particularly in organic synthesis and materials science. Its biological activity is an area of ongoing research, with implications for medicinal chemistry and biotechnology. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C7_7H9_9Cl2_2Si
Molecular Weight: 189.14 g/mol
CAS Number: 18301-58-1

The structure of silane, bicyclo[2.2.1]hept-2-yldichloromethyl- features a bicyclic framework with dichloromethyl substituents, which influences its reactivity and potential biological interactions.

The biological activity of silane compounds often involves their ability to interact with biological macromolecules, such as proteins and nucleic acids. The proposed mechanisms include:

  • Substitution Reactions: The dichloromethyl group can undergo nucleophilic substitution, potentially modifying biomolecules.
  • Covalent Bond Formation: The silane can form stable covalent bonds with hydroxyl or amino groups on biomolecules, affecting their function.

Biological Activity Overview

Research indicates that silane compounds can exhibit various biological activities, including:

  • Antimicrobial Activity: Some silanes have been shown to possess antibacterial properties.
  • Cytotoxicity: Certain derivatives may induce cell death in cancer cell lines.
  • Modulation of Enzymatic Activity: Silanes can act as inhibitors or activators of specific enzymes.

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial properties of silane derivatives against common pathogens such as E. coli and S. aureus. Results indicated that bicyclo[2.2.1]hept-2-yldichloromethyl- exhibited significant inhibition zones, suggesting effective antibacterial activity.
    PathogenInhibition Zone (mm)
    E. coli15
    S. aureus18
  • Cytotoxicity Assessment:
    In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induced apoptosis at concentrations above 50 µM, with an IC50_{50} value determined to be approximately 40 µM.
    Cell LineIC50_{50} (µM)
    MCF-740
    HeLa55
  • Enzyme Inhibition:
    A recent investigation into the inhibitory effects of silane on acetylcholinesterase revealed a competitive inhibition mechanism with a Ki value of 0.5 mM, indicating potential for neuroprotective applications.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of silane compounds:

  • Absorption: Silanes are typically absorbed through the gastrointestinal tract when administered orally.
  • Distribution: They tend to distribute widely in tissues due to their lipophilicity.
  • Metabolism: Initial studies suggest that silanes may undergo hydrolysis and oxidation.
  • Excretion: Primarily eliminated through renal pathways.

Q & A

Basic Research Questions

Q. What are the key structural features of bicyclo[2.2.1]hept-2-yldichloromethylsilane, and how do they influence its reactivity?

  • Methodological Answer : The compound (C₈H₁₄Cl₂Si) features a bicyclic norbornane framework fused with a dichloromethylsilane group. The strained bicyclo[2.2.1]heptane system imposes steric constraints, while the Si–Cl bonds are electrophilic, making the molecule reactive toward nucleophiles. Structural analysis via X-ray crystallography or DFT calculations can clarify bond angles and steric interactions. For example, the InChI key (1S/C8H14Cl2Si/c1-11(9,10)8-5-6-2-3-7(8)4-6/h6-8H,2-5H2,1H3) suggests axial-equatorial isomerism in the bicyclic system .

Q. What synthetic routes are commonly employed to prepare bicyclo[2.2.1]hept-2-yldichloromethylsilane?

  • Methodological Answer : A standard method involves hydrosilylation of norbornene derivatives with dichloromethylsilane (HSiCl₂CH₃) in the presence of transition-metal catalysts (e.g., Pt or Rh complexes). Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like trichloro derivatives (e.g., bicyclo[2.2.1]hept-2-yltrichlorosilane, CAS 18245-29-9) . Purity is verified via GC-MS or ²⁹Si NMR to confirm the absence of unreacted silane or oligomers.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The bicyclic framework produces distinct splitting patterns due to axial/equatorial proton environments. For example, bridgehead protons resonate downfield (δ 1.5–2.5 ppm) .
  • ²⁹Si NMR : A singlet near δ 15–20 ppm confirms the dichloromethylsilane group .
  • IR Spectroscopy : Si–Cl stretches appear at 500–600 cm⁻¹, while C–Si bonds absorb near 700 cm⁻¹ .

Advanced Research Questions

Q. How does the steric environment of the bicyclo[2.2.1]heptane scaffold impact its utility in asymmetric catalysis?

  • Methodological Answer : The rigid bicyclic structure creates chiral environments suitable for asymmetric induction. For example, analogous norbornane derivatives (e.g., bornanesultam) are used as chiral auxiliaries. Researchers can functionalize the silane group with chiral ligands (e.g., phosphines) and evaluate enantioselectivity in cross-coupling or hydrosilylation reactions. Kinetic studies (e.g., Eyring plots) quantify steric effects on reaction rates .

Q. What are the challenges in analyzing contradictory data on the compound’s thermal stability?

  • Methodological Answer : Discrepancies in thermal decomposition temperatures (e.g., 150–200°C) may arise from impurities or experimental setups. Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres clarifies decomposition pathways. For instance, Si–Cl bonds hydrolyze readily, so moisture-free conditions are critical. Cross-referencing with NIST stability data for related bicyclo silanes (e.g., bicyclo[2.2.1]hept-2-yltrichlorosilane) can resolve inconsistencies .

Q. How can computational modeling predict the reactivity of bicyclo[2.2.1]hept-2-yldichloromethylsilane in polymer chemistry?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the silane’s frontier molecular orbitals to predict reactivity in ring-opening metathesis polymerization (ROMP). For example, norbornene derivatives copolymerize with transition-metal catalysts (e.g., Grubbs catalyst), and the dichloromethyl group may act as a chain-transfer agent. Experimental validation via GPC and MALDI-TOF MS determines molecular weight distributions .

Q. What strategies mitigate hazards during handling and storage of this compound?

  • Methodological Answer :

  • Storage : Anhydrous conditions (e.g., Schlenk lines) prevent hydrolysis of Si–Cl bonds. Argon or nitrogen atmospheres are recommended .
  • Safety Protocols : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315/H319). Ventilation controls (fume hoods) limit exposure to volatile byproducts .

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